1,5-Dichloro-2-(1-methylethoxy)-4-nitrobenzene CAS number 41200-97-9
1,5-Dichloro-2-(1-methylethoxy)-4-nitrobenzene CAS number 41200-97-9
An In-Depth Technical Guide to 1,5-Dichloro-2-(1-methylethoxy)-4-nitrobenzene (CAS: 41200-97-9): A Key Intermediate in Agrochemical Synthesis
Executive Summary
This document provides a comprehensive technical overview of 1,5-Dichloro-2-(1-methylethoxy)-4-nitrobenzene, CAS number 41200-97-9. This compound is a pivotal chemical intermediate, primarily utilized as a foundational building block in the synthesis of the selective herbicide Oxadiazon.[1][2] This guide, designed for researchers, chemists, and professionals in the agrochemical and fine chemical industries, delves into the compound's physicochemical properties, outlines a representative synthetic pathway with mechanistic insights, details robust analytical methods for quality control, and discusses its principal application and handling protocols. The content is structured to provide not just procedural steps but also the underlying scientific rationale, ensuring a deep and actionable understanding of this important molecule.
Chemical Identity and Physicochemical Properties
1,5-Dichloro-2-(1-methylethoxy)-4-nitrobenzene is a substituted nitroaromatic compound. Its structure, featuring two chlorine atoms, a nitro group, and an isopropoxy ether group on a benzene ring, dictates its reactivity and utility. The electron-withdrawing nature of the nitro and chloro substituents activates the ring for nucleophilic substitution, a key feature leveraged in its downstream applications.[1]
Nomenclature & Identifiers:
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Systematic IUPAC Name: 1,5-dichloro-2-nitro-4-propan-2-yloxybenzene[3]
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Common Synonyms: 1,5-Dichloro-2-isopropoxy-4-nitrobenzene, 2,4-Dichloro-5-nitrophenyl isopropyl ether[1][3]
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CAS Number: 41200-97-9[3]
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SMILES: CC(C)OC1=C(C=C(C(=C1)[O-])Cl)Cl[3]
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InChIKey: USZMRJRYGHZJID-UHFFFAOYSA-N[3]
Physicochemical Data Table:
| Property | Value | Source(s) |
| Molecular Weight | 250.08 g/mol | [1][3] |
| Appearance | Pale yellow to yellow solid | [1][4] |
| Melting Point | >134 °C (decomposes) | [4] |
| Boiling Point | 338.6 ± 37.0 °C (at 760 mmHg) | [1][4] |
| Density | 1.4 ± 0.1 g/cm³ | [1] |
| Solubility | Insoluble in water; Soluble in organic solvents like benzene, toluene, ethanol, and chloroform. | [4] |
| Flash Point | 158.6 ± 26.5 °C | [1] |
| Purity Specification (Typical) | ≥99.0% Assay | [1] |
| Storage Conditions | Store in a cool, dry, well-ventilated area in a tightly sealed container. Light sensitive. | [1][4] |
Synthesis and Manufacturing
The industrial production of 1,5-Dichloro-2-(1-methylethoxy)-4-nitrobenzene is geared towards high purity and scalability, often employing advanced continuous flow processes to ensure consistent quality.[1] While specific proprietary methods vary, a fundamental and illustrative approach involves a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern organic synthesis.
The logical precursor for this synthesis is a polychlorinated nitrobenzene, such as 1,2,4-trichloro-5-nitrobenzene. The isopropoxy group is introduced by reacting this precursor with an isopropoxide source. The regioselectivity of the reaction is governed by the electronic activation provided by the nitro group, which strongly activates the para position for nucleophilic attack.
Representative Laboratory Synthesis Protocol
This protocol describes a plausible method for the synthesis of 1,5-Dichloro-2-(1-methylethoxy)-4-nitrobenzene from 1,2,4-trichloro-5-nitrobenzene.
Principle: A Williamson ether synthesis via a Nucleophilic Aromatic Substitution (SNAr) mechanism. Sodium isopropoxide acts as the nucleophile, displacing a chlorine atom from the activated aromatic ring. The choice of an aprotic polar solvent like DMSO is critical; it effectively solvates the sodium cation, liberating a more "naked" and highly reactive isopropoxide nucleophile, thereby accelerating the reaction.
Step-by-Step Methodology:
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Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, prepare sodium isopropoxide in situ. Add 60 mL of anhydrous isopropanol to the flask, followed by the cautious, portion-wise addition of 2.5 g (0.11 mol) of sodium metal under a nitrogen atmosphere. Stir until all sodium has reacted to form a clear solution of sodium isopropoxide.
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Solvent Exchange: Remove the excess isopropanol under reduced pressure. Add 100 mL of anhydrous dimethyl sulfoxide (DMSO) to the resulting sodium isopropoxide solid.
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Nucleophilic Substitution: Dissolve 22.6 g (0.10 mol) of 1,2,4-trichloro-5-nitrobenzene in 50 mL of anhydrous DMSO and add it dropwise to the stirred isopropoxide solution at room temperature over 30 minutes.
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Reaction Execution: After the addition is complete, heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate (4:1) solvent system.
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Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and pour it slowly into 500 mL of ice-cold water with vigorous stirring. The crude product will precipitate as a solid.
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Purification: Collect the solid by vacuum filtration and wash it thoroughly with water until the filtrate is neutral. Recrystallize the crude product from ethanol or isopropanol to yield the pure 1,5-Dichloro-2-(1-methylethoxy)-4-nitrobenzene as a pale yellow solid.
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Drying: Dry the purified product in a vacuum oven at 50 °C to a constant weight. A typical loss on drying specification is ≤0.5%.[1]
Synthesis and Purification Workflow
Caption: Figure 2: SNAr Mechanism
Application Workflow: Path to Oxadiazon
The quality of 1,5-Dichloro-2-(1-methylethoxy)-4-nitrobenzene directly impacts the yield and purity of the final active ingredient, Oxadiazon. [1]Oxadiazon functions as a pre-emergent herbicide, effective against various broad-leaved weeds by inhibiting the enzyme protoporphyrinogen oxidase, which is essential for chlorophyll biosynthesis in susceptible plants. [1]
Caption: Figure 3: Application Pathway
Analytical Characterization and Quality Control
Rigorous analytical testing is paramount to ensure the compound meets the required specifications (e.g., ≥99.0% purity) for its use in synthesizing agricultural products. [1]A multi-technique approach is employed for comprehensive characterization.
Analytical Methods Summary
| Technique | Purpose | Expected Observations |
| HPLC (UV Detection) | Purity assessment and quantification. | A major peak corresponding to the product with an area percentage ≥99.0%. |
| GC-MS | Structural confirmation and impurity identification. | Molecular ion peak (m/z) consistent with the molecular weight (approx. 250 amu). Fragmentation pattern characteristic of the structure. |
| ¹H NMR | Structural elucidation. | Signals corresponding to the isopropoxy group (a septet for the CH and a doublet for the two CH₃ groups) and distinct signals for the aromatic protons. |
| FT-IR | Functional group identification. | Characteristic absorption bands for C-Cl, C-O-C (ether), and asymmetric/symmetric stretches for the NO₂ group. |
Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assay
Objective: To determine the purity of 1,5-Dichloro-2-(1-methylethoxy)-4-nitrobenzene.
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Standard Preparation: Accurately weigh approximately 25 mg of a certified reference standard of the compound into a 50 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
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Sample Preparation: Prepare the sample to be tested in the same manner as the standard.
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Chromatographic Conditions:
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Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
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Mobile Phase: Isocratic mixture of Acetonitrile:Water (70:30 v/v).
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Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm.
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Injection Volume: 10 µL.
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Column Temperature: 30 °C.
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Analysis: Inject the standard and sample solutions. Calculate the purity of the sample by comparing the peak area of the analyte in the sample chromatogram to that in the standard chromatogram (area percent method).
Safety and Handling
As a chlorinated nitroaromatic compound, 1,5-Dichloro-2-(1-methylethoxy)-4-nitrobenzene requires careful handling to minimize exposure and environmental release.
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Engineering Controls: Handle exclusively in a well-ventilated area, preferably within a chemical fume hood. [5]* Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat. [5]* Handling Precautions: Avoid generating dust. Prevent contact with skin, eyes, and clothing. Do not breathe dust or vapors. Keep away from heat, sparks, and open flames. [5]* Storage: Store in a tightly closed container in a cool, dry, and segregated area away from incompatible materials such as strong bases and oxidizing agents. [1][4]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This compound is considered harmful to aquatic life with long-lasting effects. [6]
Conclusion
1,5-Dichloro-2-(1-methylethoxy)-4-nitrobenzene (CAS 41200-97-9) is a specialty chemical of significant industrial importance. Its value is derived from its specific molecular architecture, which is expertly designed for its role as the primary intermediate in the manufacture of the herbicide Oxadiazon. A thorough understanding of its synthesis, reactivity, and analytical profile is essential for its efficient and safe utilization in the production of high-performance agrochemicals that support modern agriculture.
References
- Exploring 1,5-Dichloro-2-Nitro-4-Propan-2-Yloxybenzene: A Key Pesticide Intermediate. (n.d.).
- Pesticide Intermediates - Echemi. (n.d.).
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1,5-Dichloro-2-(1-methylethoxy)-4-nitrobenzene | C9H9Cl2NO3 | CID 3016256 - PubChem. (n.d.). Retrieved from [Link]
- SAFETY DATA SHEET. (2014, June 10).
- ICSC 0254 - 1,2-DICHLORO-4-NITROBENZENE - INCHEM. (n.d.).
Sources
- 1. innospk.com [innospk.com]
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